Cas no 846-48-0 (Boldenone)

Boldenone structure
Boldenone structure
Nombre del producto:Boldenone
Número CAS:846-48-0
MF:C19H26O2
Megavatios:286.408545970917
CID:40062
PubChem ID:578953

Boldenone Propiedades químicas y físicas

Nombre e identificación

    • 1-Dehydrotestosterone
    • 17beta-Hydroxyandrosta-1,4-dien-3-one
    • Boldenone
    • 17-Hydroxyandrosta-1,4-dien-3-one
    • 1-Dehydrotestosterone (Boldenone)
    • 1,2-didehydrotestosterone
    • Boldenoe
    • BOLDENON
    • Boldenone Solution
    • BOLDENONE UNDECILINATE
    • Cuproterone Acetate
    • dehydrotestosterone
    • 17b-Hydroxyandrosta-1,4-dien-3-one
    • Testosterone EP Impurity H
    • 17beta-Boldenone
    • 1,2-Dehydrotestosterone
    • delta1-Testosterone
    • Boldenonum
    • Boldenona
    • Boldenonum [INN-Latin]
    • Boldenona [INN-Spanish]
    • Boldenone [INN:BAN]
    • 17beta-Hydroxyandrosta-1,4-diene-3-one
    • 17-beta-Hydroxyandrosta-1,4-dien-3-one
    • 1-DEHYDROXYTESTSTERONE
    • 5
    • (17β)-17-Hydroxyandrosta-1,4-dien-3-one (ACI)
    • Androsta-1,4-dien-3-one, 17β-hydroxy- (6CI, 8CI)
    • 1,4-Androstadien-17β-ol-3-one
    • 17β-Boldenone
    • 17β-Hydroxy-1,4-androstadiene-3-one
    • 17β-Hydroxyandrost-1,4-dien-3-one
    • 17β-Hydroxyandrost-1,4-diene-3-one
    • 17β-Hydroxyandrosta-1,4-dien-3-one
    • Androsta-1,4-diene-17β-ol-3-one
    • Boldane
    • NSC 79102
    • RU 18761
    • β-Boldenone
    • Δ1-Testosterone
    • Androsta-1,4-dien-3-one, 17.beta.-hydroxy-
    • 10,13-dimethyl-17-oxidanyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
    • RSIHSRDYCUFFLA-UHFFFAOYSA-N
    • 17-.beta.-Hydroxy-17-.alpha.-1,4-androstadien-3-one
    • DTXSID20862440
    • Androsta-1,4-dien-3-one, 17-hydroxy-, (17.beta.)-
    • A840885
    • 17-Hydroxyandrosta-1,4-dien-3-one, (17.beta.)- #
    • AKOS015998423
    • CHEMBL55633
    • 846-48-0
    • 17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
    • .beta.-Boldenone
    • MDL: MFCD00037712
    • Renchi: 1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
    • Clave inchi: RSIHSRDYCUFFLA-DYKIIFRCSA-N
    • Sonrisas: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CC[C@H](O)[C@]3(CC[C@H]21)C

Atributos calculados

  • Calidad precisa: 286.19300
  • Masa isotópica única: 286.193
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 0
  • Complejidad: 546
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 6
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento atómico isotópico: 0
  • Xlogp3: 3.5
  • Xlogp4: 3.5
  • Superficie del Polo topológico: 37.3A^2
  • Superficie del Polo topológico: 37.3

Propiedades experimentales

  • Color / forma: White to off white crystalline powder
  • Denso: 1.0655 (rough estimate)
  • Punto de fusión: 164-166°C
  • Punto de ebullición: 368.77°C (rough estimate)
  • Punto de inflamación: 185.8 °C
  • índice de refracción: 1.4709 (estimate)
  • PSA: 37.30000
  • Logp: 3.65520
  • Presión de vapor: 0.0±2.4 mmHg at 25°C
  • Rotación específica: D25 +25° (in chloroform)

Boldenone Información de Seguridad

Boldenone Datos Aduaneros

  • Datos Aduaneros:

    China Customs Code:

    2942000000

Boldenone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
S e l l e c k ZHONG GUO
S5225-25mg
Boldenone
846-48-0
25mg
¥795.42 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
NMIS008C-10MG
Boldenone (1,4-androstdien-17β-ol-3-one)
846-48-0 NMI Australia
¥1956.12 2022-02-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B45271-100mg
Boldenone
846-48-0
100mg
¥448.0 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830086-1g
Boldenone
846-48-0 98%
1g
¥160.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830086-5g
Boldenone
846-48-0 98%
5g
¥588.00 2022-09-29
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
NMIS008C-10MG
846-48-0
10MG
¥2262.8 2023-01-17
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80405-5mg
Boldenone
846-48-0 98.0%
5mg
¥100 2021-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830086-25g
Boldenone
846-48-0 98%
25g
¥1,560.00 2022-09-29
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80405-20mg
Boldenone
846-48-0 98.0%
20mg
¥300 2023-09-19

Boldenone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  0.25 h, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Reduction of steroidal ketones with amine-boranes
Leontjev, A. E.; Vasiljeva, L. L.; Pivnitsky, K. K., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2004, 53(3), 703-708

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  10 h, rt
Referencia
An efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; Bacigaluppo, Jose A.; Colombo, Maria I.; Cravero, Raquel M.; Gonzalez-sierra, Manuel; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Catalysts: tert-Butyldimethylsilyl chloride Solvents: 1,4-Dioxane ;  0 °C; 40 h, 0 °C → rt
Referencia
A practical Δ1-dehydrogenation of Δ4-3-ketosteroids with DDQ in the presence of TBDMSCl at room temperature
Chen, Kaixiong; Liu, Chang; Deng, Le; Xu, Guangyu, Steroids, 2010, 75(7), 513-516

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Dichloromethane
Referencia
Synthetic studies toward 1α-hydroxytestosterone from testosterone
Gao, Hongwu; Dias, Jerry Ray, Proceedings of ECSOC-3, 2000, 1214, 1214-1228

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Referencia
New reagent for selective oxidation of steroidal allylic alcohols to αβ-unsaturated ketones
Burn, D.; Petrow, V.; Weston, G. O., Tetrahedron Letters, 1960, 14, 14-15

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Glucose Catalysts: 3(17)β-Hydroxysteroid dehydrogenase Solvents: Ethanol ,  Water ;  96 h, 24 - 26 °C
Referencia
Formation of 5α steroids by biotransformation involving the 5α-reductase activity of Penicillium decumbens
Holland, Herbert L.; Dore, Sophia; Brown, Frances M., Steroids, 1994, 59(11), 642-7

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: 3(17)β-Hydroxysteroid dehydrogenase ,  17β-Hydroxysteroid dehydrogenase Solvents: Water ;  12 h, 25 °C
Referencia
Study on catalytic synthesis of boldenone by recombinant E. coli expressing 17β-hydroxysteroid dehydrogenase
Wu, Yuling; Shao, Minglong; Zhou, Wulin; Gao, Huifang; Zhang, Xian; et al, Huagong Xuebao (Chinese Edition), 2020, 71(7), 3229-3237

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  7 d, 25 °C
Referencia
Nostoc muscorum: a regioselective biocatalyst for 17-carbonyl reduction of androst-4-en-3,17-dione and androst-1,4-dien-3,17-dione
Faramarzi, Mohammad Ali; Yazdi, Mojtaba Tabatabaei; Ghostinroudi, Hadi; Amini, Mohsen; Ghasemi, Younes; et al, Annals of Microbiology (Milano, 2006, 56(3), 253-256

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: NADPH-dehydrogenase Solvents: Water ;  48 h, pH 7, 70 °C
Referencia
Old Yellow Enzyme-Catalyzed Dehydrogenation of Saturated Ketones
Schittmayer, Matthias; Glieder, Anton; Uhl, Michael K.; Winkler, Andreas; Zach, Simone; et al, Advanced Synthesis & Catalysis, 2011, 353, 268-274

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: NADPH ,  Oxygen Solvents: Acetone ,  Water ;  1 h, pH 5.5, 30 °C
Referencia
Asymmetric reduction of prochiral ketones by cell-free systems from Alcaligenes eutrophus
Madyastha, kattigere M.; Gururaja, Tarikere L., Journal of Chemical Technology and Biotechnology, 1994, 59(3), 249-55

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Dimethylformamide ,  Water
Referencia
Preparation of 3-oxo-17-hydroxy steroids
, German Democratic Republic, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  rt → 0 °C; 90 min, 0 °C
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  4 h, 0 °C; 12 h, 0 °C → rt
Referencia
Novel protective group synthesis of androgen receptor modulators with steroidal and nonsteroidal scaffolds
Grill, Matthias; Patt, Melanie; Odermatt, Alex, ChemRxiv, 2019, 1, 1-13

Boldenone Raw materials

Boldenone Preparation Products

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Handan Zechi Trading Co., Ltd
(CAS:846-48-0)Boldenone
212-686-0
Pureza:99%
Cantidad:1kg
Precio ($):1050